molecular formula C26H32N6O6S2 B10849303 H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2

Cat. No.: B10849303
M. Wt: 588.7 g/mol
InChI Key: VUVASMYWPNXOGI-TUFLPTIASA-N
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Description

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 is a cyclic peptide that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potent activity at delta and mu opioid receptors, making it a valuable candidate for pain management and other therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 typically involves solid-phase peptide synthesis (SPPS) followed by cyclization through ring-closing metathesis (RCM). The process begins with the linear assembly of the peptide chain on a solid support. The second-generation Grubbs’ catalyst is then employed to facilitate the cyclization, forming the desired cyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of SPPS and RCM can be scaled up for larger-scale production. The use of automated peptide synthesizers and efficient purification techniques such as high-performance liquid chromatography (HPLC) are essential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclic peptides with modified functional groups, which can alter the peptide’s biological activity and stability .

Scientific Research Applications

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 has a wide range of scientific research applications:

Mechanism of Action

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 exerts its effects primarily through its interaction with delta and mu opioid receptors. The cyclic structure of the peptide allows for high affinity and selectivity towards these receptors. Upon binding, the peptide activates the receptors, leading to downstream signaling pathways that result in analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Tyr-c[D-Cys-Gly-Phe-D-Cys]NH2 is unique due to its specific amino acid sequence and the use of ring-closing metathesis for cyclization. This method provides a stable and potent cyclic structure that enhances its activity and selectivity towards opioid receptors .

Properties

Molecular Formula

C26H32N6O6S2

Molecular Weight

588.7 g/mol

IUPAC Name

(4R,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide

InChI

InChI=1S/C26H32N6O6S2/c27-18(10-16-6-8-17(33)9-7-16)24(36)32-21-14-40-39-13-20(23(28)35)31-26(38)19(11-15-4-2-1-3-5-15)30-22(34)12-29-25(21)37/h1-9,18-21,33H,10-14,27H2,(H2,28,35)(H,29,37)(H,30,34)(H,31,38)(H,32,36)/t18-,19-,20-,21-/m0/s1

InChI Key

VUVASMYWPNXOGI-TUFLPTIASA-N

Isomeric SMILES

C1[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

C1C(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)N)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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